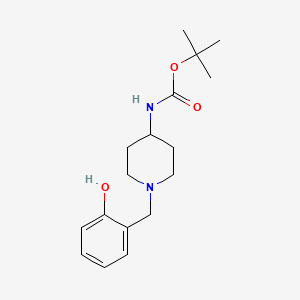

tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate” is a chemical compound . It is also known as "Carbamic acid, N-[1-[(2-hydroxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester" . The molecular formula of this compound is C17H26N2O3 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H26N2O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15-6-4-5-7-18-13-12-15/h4-7,14H,8-13H2,1-3H3,(H,19,22) . This code provides a way to encode the molecular structure using a textual string. The molecular weight of this compound is 306.4 .Physical and Chemical Properties Analysis

The physical form of “this compound” is a white to yellow solid . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

Research into tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate encompasses various synthesis techniques that contribute significantly to organic chemistry and pharmaceutical development. A standout example is the process development and pilot-plant synthesis of related compounds, demonstrating practical and scalable syntheses via efficient one-pot, two-step telescoped sequences from readily available materials. These methods provide an intermediate for the manufacture of inhibitors targeting specific proteins, showcasing the compound's relevance in drug development (Li et al., 2012).

Antioxidant and Anti-inflammatory Properties

Investigations into this compound and its derivatives have highlighted significant antioxidant and anti-inflammatory activities. For instance, studies on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which share a structural similarity with the target compound, revealed potential as anti-inflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis. These compounds have shown equipotent anti-inflammatory activities to well-known drugs, with reduced ulcerogenic effects, indicating their potential for clinical applications (Ikuta et al., 1987).

Photostabilization of Polymers

The photostabilizing properties of this compound derivatives have been explored, particularly in the context of cis-1,4-polybutadiene stabilization. Mixtures containing organic sulphides and hindered piperidines, including this compound derivatives, have been studied for their ability to protect polymers from UV-induced degradation. This research points towards applications in enhancing the longevity and performance of polymeric materials, highlighting the compound's utility beyond pharmaceuticals (Lucki et al., 1986).

Catalytic Activities

The compound and its derivatives have also been implicated in studies focusing on catalytic activities, such as in the synthesis of p38 MAP kinase inhibitors. This research is crucial for developing treatments for chronic inflammatory diseases, including rheumatoid arthritis and psoriasis. The intricate synthesis processes involved underscore the compound's importance in creating potent inhibitors that could lead to new therapeutic agents (Chung et al., 2006).

Safety and Hazards

The safety information for “tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate” indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mecanismo De Acción

Mode of Action

A related compound, referred to as “compound 44”, has been shown to exhibit strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria . It is suggested that the mechanism of antibacterial action involves the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential . Whether tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate shares a similar mode of action is yet to be confirmed.

Result of Action

As mentioned earlier, a related compound has been shown to exhibit bactericidal properties, suggesting potential antimicrobial activity . .

Propiedades

IUPAC Name |

tert-butyl N-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-6-4-5-7-15(13)20/h4-7,14,20H,8-12H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAHHZKKTYPMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2897030.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2897031.png)

![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)

![N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897033.png)

![N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2897038.png)

![3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2897040.png)

![6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2897045.png)